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Compound of Interest

(2s)-2-(Fmoc-amino)-7-octynoic
Compound Name:

acid
CAS No.: 1097192-06-7
Cat. No.: B3003531

Get Quote

Executive Summary
Fmoc-L-2-amino-oct-7-ynoic acid is an eight-carbon
-amino acid bearing a terminal alkyne at the

-position. Its structural utility lies in the bioorthogonal alkyne handle, which is sterically
unobtrusive yet highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC).

This guide presents a high-fidelity asymmetric synthesis utilizing the Schollkopf Bis-Lactim
Ether methodology. This route is selected for its superior enantiomeric excess (

) and scalability compared to phase-transfer alkylation of glycine Schiff bases.

Key Chemical Specifications

o Systematic Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oct-7-ynoic acid

e Molecular Formula:

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3003531#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003531?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 377.44 g/mol
e Target Enantiomer: L-isomer (

-configuration at

-carbon)

Strategic Retrosynthesis

To ensure the isolation of the pure L-enantiomer, we employ a diastereoselective alkylation of a
chiral glycine equivalent. The retrosynthetic logic disconnects the target into the Fmoc
protecting group, the chiral glycine core, and the electrophilic side chain.
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Figure 1: Retrosynthetic analysis utilizing the Schoéllkopf auxiliary to establish

-carbon stereochemistry.
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Detailed Synthesis Protocol
Phase 1: Preparation of Electrophile (6-lodo-1-hexyne)

While commercially available, this reagent is often synthesized fresh to ensure high alkylation

yields.
e Precursor: 5-Hexyn-1-ol.

e Reagents:

, Imidazole (Appel Reaction conditions).

e Procedure:

o Dissolve
(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM at 0°C.
o Add

(1.2 eq) portion-wise.

Add 5-hexyn-1-ol (1.0 eq) dropwise. Stir at RT for 2 hours.

o

Purification: Filter through a silica plug (pentane/ether) to remove phosphine oxide.

[¢]

Yield Target: >85% as a colorless oil.

[¢]

Phase 2: Asymmetric Alkylation (The Stereodefining
Step)

This step installs the side chain with high diastereoselectivity.
e Reagents: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schollkopf Auxiliary),

-BuLi (2.5 M in hexanes), THF (anhydrous).
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e Protocol:

o Deprotonation: In a flame-dried flask under Argon, dissolve the Schollkopf auxiliary (1.0
eq) in THF. Cool to -78°C.

o Add

-BuLi (1.1 eq) dropwise. The solution will turn deep red/orange, indicating enolate
formation. Stir for 30 min.

o Alkylation: Add 6-iodo-1-hexyne (1.2 eq) dropwise (neat or in minimal THF).
o Equilibration: Allow the reaction to warm slowly to 0°C over 4-6 hours.
o Quench: Quench with saturated

solution. Extract with EtOAcC.

o Purification: Flash chromatography (Hexanes/EtOAc 9:1). The major diastereomer is the
trans-product (isopropyl and side chain on opposite faces).

Phase 3: Hydrolysis to Free Amino Acid

e Reagents: 0.25 N TFA (aqg) or 1 N HCI.
» Protocol:
o Dissolve the alkylated intermediate in a mixture of THF/Water.
o Add acid (TFA preferred for milder conditions) and stir at RT for 12—24 hours.

o Remove THF in vacuo. The methyl ester is cleaved, releasing the valine auxiliary methyl
ester (which can be separated) and the target amino acid.

o Isolation: lon-exchange chromatography (Dowex 50W) is recommended to separate the
free amino acid from the valine byproduct. Elute with 1M

. lyophilize to obtain white powder.
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Phase 4: Fmoc Protection

e Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

, Water/Acetone (1:1).

e Protocol:
o Suspend the crude L-2-amino-oct-7-ynoic acid (1.0 eq) in Water/Acetone (1:1).
o Add

(2.5 eq) to adjust pH to ~9.

o Add Fmoc-OSu (1.1 eq) dissolved in a small amount of acetone.

o Stir at RT for 12 hours.

o Workup: Acidify to pH 2 with 1N HCI (precipitate forms). Extract with EtOAc.

o Final Purification: Recrystallization from EtOAc/Hexane or Reverse-Phase HPLC (

, Water/MeCN gradient).

Characterization Framework

Trust in the synthesized material is established through the following self-validating analytical

matrix.

Data Summary Table
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Parameter Specification Method
Appearance White to off-white powder Visual Inspection
RP-HPLC (
Purity (HPLC) > 98%
, 254 nm)
Chiral Purity >99% ee Chiralpak AD-H or similar
Mass Spec ESI-HRMS
Identity (
Confirmed structure 400/500 MHz DMSO-
NMR)

NMR Validation (400 MHz, DMSO-)

The following signals are diagnostic for the successful synthesis:

Amide Proton:
ppm (d,

Hz, -NH-Fmoc).
Fmoc Aromatics:
ppm (m, 8H).
Alpha Proton:
ppm (m, 1H,
-CH).

Fmoc Methylene:
ppm (m, 3H, Fmoc CH
+ CH).

Terminal Alkyne:
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ppm (t, 1H,

Hz, -C

C-H). Note: This triplet is the key signature of the intact alkyne.
e Propargylic Methylene:

ppm (m, 2H, -CH

-C

C-).
e Side Chain Methylenes:

ppm (m, 6H, remaining alkyl chain).

Application in Solid Phase Peptide Synthesis
(SPPS)

Fmoc-L-oct-7-ynoic acid is compatible with standard Fmoc/tBu protocols. However, specific
care must be taken to prevent cross-reactivity during cleavage or subsequent "click" steps.

Add Fmoc-AA Coupling Step Check Kaiser Test appin Complete Synthesis TFA Cleavage Purified Peptide CUAAC Reacti

ion
(HBTU/DIPEA, 2h) C: ridine) (TIS/H20 Scavengers) (CuS04, Ascorbate, Azide)

Click to download full resolution via product page

Figure 2: Integration of Fmoc-oct-7-ynoic acid into SPPS workflows and downstream
bioorthogonal conjugation.

Expert Tips for SPPS

» Activation: Use HBTU or HATU with DIPEA. The coupling kinetics are similar to
Leucine/Lysine.

» Cleavage Cocktail: Use Reagent K or standard TFA/TIS/Water (95:2.5:2.5). Avoid
dithioerythritol (DTT) or thiols if possible, or use with caution, as they can sometimes interact
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with alkynes under radical conditions, though generally safe in standard TFA cleavage.

Racemization: The presence of the electron-withdrawing alkyne is distant enough (position
7) that

-proton acidity is similar to standard alkyl amino acids, minimizing racemization risk during
coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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